![molecular formula C7H13BrN4 B1523781 4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine CAS No. 1249544-10-2](/img/structure/B1523781.png)
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine
Overview
Description
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, commonly referred to as 4-Bromo-DMA, is an organobromine compound that has been studied extensively for its medicinal and scientific applications. 4-Bromo-DMA is a versatile compound that can be used in a variety of research applications, including synthesis, drug development, and biochemical and physiological studies.
Scientific Research Applications
Pharmaceutical Drug Synthesis
Imidazole derivatives like 4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine are pivotal in the synthesis of various pharmaceutical drugs. They are used to create compounds with a broad spectrum of biological activities, including antibacterial , antimycobacterial , anti-inflammatory , and antitumor effects . The versatility of the imidazole ring allows for the development of drugs targeting a range of diseases.
Antihypertensive Agents
The structural motif of imidazole is utilized in the synthesis of antihypertensive agents. Researchers have synthesized compounds with imidazole rings that demonstrated significant potential in lowering blood pressure in animal models . This application is crucial, given the global prevalence of hypertension and the ongoing need for new therapeutic agents.
Organic Light-Emitting Diodes (OLEDs)
Imidazole derivatives are also explored in the field of electronics, particularly in the development of OLEDs. These compounds can serve as emissive materials that emit light in response to an electric current, which is essential for creating displays with high color quality and energy efficiency . The ability to fine-tune the electronic properties of imidazole derivatives makes them suitable for this application.
Antimicrobial and Antiprotozoal Activity
The compound’s imidazole core is known to exhibit antimicrobial and antiprotozoal activities. It forms the basis for synthesizing agents like metronidazole and tinidazole , which are effective against bacterial and protozoal infections . This application is particularly important in the fight against drug-resistant strains of microbes.
Chemotherapeutic Applications
Imidazole derivatives are integral in chemotherapy drug design. They are part of the structure of drugs like dacarbazine , which is used to treat conditions such as Hodgkin’s disease . The imidazole ring’s ability to interact with biological targets makes it valuable in cancer treatment.
properties
IUPAC Name |
4-bromo-1-[2-(dimethylamino)ethyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN4/c1-11(2)3-4-12-5-6(8)7(9)10-12/h5H,3-4H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYMRAYOLYSIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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